molecular formula C26H24N4O4 B5128604 1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B5128604
M. Wt: 456.5 g/mol
InChI Key: KQTQGIVMTLHFAQ-UHFFFAOYSA-N
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Description

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furan ring, a pyrido[2,3-d]pyrimidine core, and an oxazole moiety

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5,7-dimethyl-3-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-15-7-5-8-19(11-15)24-28-21(18(4)34-24)14-30-25(31)22-16(2)12-17(3)27-23(22)29(26(30)32)13-20-9-6-10-33-20/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTQGIVMTLHFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C(=O)C4=C(N=C(C=C4C)C)N(C3=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with the pyrido[2,3-d]pyrimidine core. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The oxazole moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups and aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives of the oxazole moiety.

    Substitution: Halogenated or methoxylated derivatives.

Scientific Research Applications

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

    Oxazole derivatives: Studied for their antimicrobial and anti-inflammatory effects.

Uniqueness

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-{[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its combination of structural features, which contribute to its distinct chemical reactivity and potential applications. The presence of the furan, oxazole, and pyrido[2,3-d]pyrimidine moieties in a single molecule enhances its versatility and makes it a valuable compound for various research fields.

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